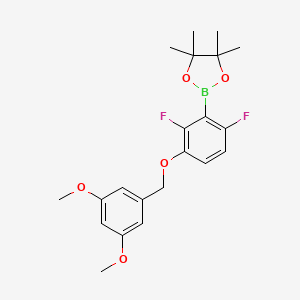
2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C21H25BF2O5 and its molecular weight is 406.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its structural complexity and the presence of functional groups such as methoxy and difluorophenyl enhance its reactivity and stability in various chemical reactions. This article explores the biological activity of this compound, focusing on its interactions with biological systems and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₅BF₂O₅
- Molecular Weight : 406.23 g/mol
- CAS Number : Not available
- Structure : Contains a dioxaborolane ring which is crucial for its chemical reactivity.
Interaction Studies
Research indicates that compounds with similar structures often engage in cross-coupling reactions that are significant in drug synthesis. The ability of this compound to react with palladium catalysts may allow it to form stable carbon-carbon bonds critical for constructing complex pharmaceuticals .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique features that may influence biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid | Structure | Lacks fluorine substitution; simpler structure |
| 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Similar dioxaborolane ring; no methoxy groups |
| 2-(3-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Contains benzyloxy instead of dimethoxy; different substitution pattern |
The combination of fluorine and methoxy groups in this compound enhances its reactivity compared to other compounds lacking these features .
Case Studies
Current literature lacks extensive case studies directly involving this compound. However, studies on related compounds highlight their potential roles in cancer treatment and other therapeutic areas. For instance:
- Breast Cancer Research : Analogous compounds have been evaluated for their efficacy against breast cancer cells in vitro and in vivo models. These studies emphasize the importance of structural modifications in enhancing anticancer activity .
Toxicological Assessment
Toxicity assessments using animal models (e.g., zebrafish and mice) are essential for evaluating the safety profile of new drug candidates. Although specific toxicity data for this compound is not yet available, general findings suggest that structurally related compounds exhibit low toxicity at therapeutic doses . Future research should focus on comprehensive toxicological evaluations to ensure safety.
Properties
IUPAC Name |
2-[3-[(3,5-dimethoxyphenyl)methoxy]-2,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BF2O5/c1-20(2)21(3,4)29-22(28-20)18-16(23)7-8-17(19(18)24)27-12-13-9-14(25-5)11-15(10-13)26-6/h7-11H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTMYDSNROXZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC(=CC(=C3)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BF2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














